Palmoxiric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

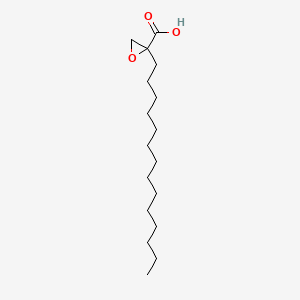

2-tetradecyloxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-20-17)16(18)19/h2-15H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIJQXGDQVNWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1(CO1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867519 | |

| Record name | 2-Tetradecyloxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68170-97-8 | |

| Record name | Palmoxiric Acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068170978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALMOXIRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R326X4TRBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Enzymatic Mechanisms of Action

Primary Target Enzyme Identification: Carnitine Palmitoyltransferase-1 (CPT-1) Inhibition

The primary molecular target of palmoxiric acid is Carnitine Palmitoyltransferase-1 (CPT-1), a crucial enzyme in fatty acid metabolism. wikipedia.orgnih.gov CPT-1 is located on the outer mitochondrial membrane and is the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation to produce energy. frontiersin.orgpatsnap.comnih.gov The enzyme catalyzes the transfer of the acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. wikipedia.orgaocs.org This reaction is an essential preparatory step that allows for the subsequent transport of the fatty acid across the inner mitochondrial membrane. wikipedia.orglumenlearning.com

This compound functions as a potent inhibitor of CPT-1. patsnap.com By blocking the action of this enzyme, this compound effectively reduces the transport of long-chain fatty acids into the mitochondria. patsnap.com This inhibition leads to a decrease in fatty acid oxidation, compelling cells to shift their energy production to rely more on other sources, such as glucose. patsnap.com

Isoform Specificity of Carnitine Palmitoyltransferase-1 Inhibition (CPT-1A, CPT-1B, CPT-1C)

Mammalian tissues express three distinct isoforms of CPT-1: CPT-1A, CPT-1B, and CPT-1C, each encoded by a different gene and exhibiting tissue-specific expression. wikipedia.orgorpha.net

CPT-1A , also known as the liver isoform (L-CPT1), is predominantly found in the liver, kidneys, pancreas, and other lipogenic tissues. frontiersin.orgorpha.netmdpi.com

CPT-1B , the muscle isoform (M-CPT1), is primarily expressed in tissues with high fatty acid oxidative capacity, such as skeletal muscle, heart, and brown adipose tissue. wikipedia.orgmdpi.comnih.gov

CPT-1C , the brain isoform, is located in the brain. orpha.netmdpi.com

These isoforms exhibit differences in their sensitivity to inhibitors. For instance, CPT-1B is noted to be significantly more sensitive to inhibition by malonyl-CoA, a natural inhibitor, compared to CPT-1A. wikipedia.orgmdpi.com Research on specific inhibitors like this compound often investigates their differential effects on these isoforms to understand tissue-specific impacts on metabolism.

| CPT-1 Isoform | Primary Tissue Distribution | Gene Location (Human) |

| CPT-1A | Liver, Kidney, Pancreas | Chromosome 11q13 |

| CPT-1B | Skeletal Muscle, Heart, Brown Adipose Tissue | Chromosome 22qter |

| CPT-1C | Brain | Chromosome 19q13 |

Enzymatic Kinetics of this compound Interaction with CPT-1

The interaction of this compound with CPT-1 involves the principles of enzyme kinetics. CPT-1 catalyzes the conversion of cytoplasmic long-chain acyl-CoA to acylcarnitine, a critical step for mitochondrial fatty acid uptake. nih.gov The activity of CPT-1 is subject to allosteric regulation, most notably by malonyl-CoA, which is an intermediate in fatty acid synthesis. numberanalytics.comub.edu

Studies on the kinetics of CPT-1 reveal differences between its isoforms. For example, rat CPT-1A has a higher affinity for carnitine (Km = 30 μM) compared to rat CPT-1B (Km = 500 μM). frontiersin.org The inhibition of CPT-1 by compounds like this compound can be analyzed through kinetic studies to determine parameters such as the inhibition constant (Ki), which quantifies the inhibitor's potency. The mechanism of inhibition, whether competitive, non-competitive, or uncompetitive, can also be elucidated through these studies.

Interference with Mitochondrial Fatty Acid Beta-Oxidation Pathway

By inhibiting CPT-1, this compound directly interferes with the mitochondrial fatty acid beta-oxidation pathway. This pathway is a multi-step process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are then used to generate ATP. aocs.org

Mechanism of Long-Chain Fatty Acyl-CoA Transport Impairment across the Outer Mitochondrial Membrane

The transport of long-chain fatty acids into the mitochondrial matrix is a regulated process known as the carnitine shuttle. lumenlearning.comnumberanalytics.com This process begins with the activation of fatty acids to their CoA derivatives in the cytosol. numberanalytics.com CPT-1, located on the outer mitochondrial membrane, then converts the long-chain fatty acyl-CoA to acylcarnitine. aocs.org This acylcarnitine is subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). mdpi.compatsnap.com Once inside the matrix, carnitine palmitoyltransferase II (CPT-II) converts the acylcarnitine back to acyl-CoA, which can then enter the beta-oxidation spiral. wikipedia.orgpatsnap.com

This compound's inhibition of CPT-1 halts the very first step of this shuttle system for long-chain fatty acids. patsnap.com By preventing the formation of acylcarnitine, it effectively blocks the entry of these fatty acids into the mitochondria, thus impairing their transport across the outer mitochondrial membrane. patsnap.com

Downstream Biochemical Consequences on Mitochondrial Beta-Oxidation Flux

The inhibition of CPT-1 by this compound has significant downstream biochemical consequences for the mitochondrial beta-oxidation flux. With the transport of long-chain fatty acids into the mitochondria blocked, the availability of substrates for the beta-oxidation spiral is drastically reduced. patsnap.com This leads to a decreased rate of fatty acid breakdown and a subsequent reduction in the production of acetyl-CoA, NADH, and FADH2 from this source. aocs.org

This disruption can lead to an accumulation of fatty acid intermediates, such as long-chain acyl-CoAs, in the cytoplasm. nih.gov The cell must then rely more heavily on alternative energy sources like glucose. patsnap.com The reduced flux through the beta-oxidation pathway can also impact other interconnected metabolic pathways, such as the tricarboxylic acid (TCA) cycle and the electron transport chain, due to the diminished supply of acetyl-CoA and reducing equivalents. plos.orgnih.gov In some contexts, this can lead to an accumulation of lipid species like ceramides (B1148491) and diacylglycerols in the muscle. nih.gov

Cellular and Subcellular Metabolic Reprogramming

Modulation of Cellular Substrate Utilization

Shifts from Lipid Oxidation to Glucose Oxidation in Cellular Models

The primary metabolic effect of Palmoxiric acid is the inhibition of fatty acid oxidation (FAO), which compels cells to increase their reliance on glucose oxidation for energy. nih.govahajournals.org By blocking the CPT-1 enzyme, this compound prevents long-chain fatty acids from entering the mitochondria, thereby decreasing their catabolism. plos.orgnih.gov This reduction in lipid metabolism leads to a compensatory upregulation of glucose utilization, a phenomenon often described as a metabolic switch. nih.gov This effect has been observed in various cellular models, including cancer cells and heart muscle cells, where inhibiting FAO with this compound enhances glucose metabolism. nih.govahajournals.org For instance, in prostate cancer cells, which typically rely on lipid metabolism, treatment with this compound (Etomoxir) forces a shift towards glycolysis to maintain energy homeostasis. nih.gov Similarly, studies in myotubes have shown that this compound can reverse the suppression of glucose oxidation caused by high levels of fatty acids. researchgate.net

Regulation of Glycolytic Activity and Glucose Uptake in Vitro

As a direct consequence of inhibiting FAO, this compound enhances glycolytic flux and glucose uptake in various cell types. In prostate cancer cell lines (LNCaP, VCaP, PC3), treatment with this compound led to a significant increase in glucose uptake. nih.gov Specifically, VCaP cells treated with this compound exhibited a twofold increase in the export of lactate (B86563), a key product of glycolysis, indicating a substantial induction of the Warburg effect. nih.gov The compound also increased glucose uptake in human glioblastoma cells and primary human T cells. plos.orgnih.gov In HL60 human acute myeloid leukemia cells, this compound was found to slightly stimulate glycolysis, as evidenced by an increase in lactate formation. plos.org This metabolic reprogramming is a crucial adaptive mechanism for cells to sustain ATP production when their primary fuel source, fatty acids, is restricted. plos.org

Table 1: Effect of this compound (Etomoxir) on Glucose Metabolism in Vitro

| Cell Line/Model | Concentration | Duration | Observed Effect on Glucose Metabolism | Citation |

|---|---|---|---|---|

| VCaP Prostate Cancer Cells | Not Specified | 24 h | Twofold increase in 3-[¹³C]lactate export | nih.gov |

| LNCaP Prostate Cancer Cells | Not Specified | 6 h | Significant increase in glucose uptake | nih.gov |

| Patient-Derived Tumor Cells | Not Specified | 6 h | 2.7-fold increase in glucose uptake | nih.gov |

| HL60 Leukemia Cells | 25–200 µM | Not Specified | Slight stimulation of glycolysis (lactate formation) | plos.org |

| Human T Cells | >5 µM | Not Specified | Increase in extracellular acidification rate (ECAR) | nih.gov |

Impact on Mitochondrial Bioenergetics and Function

Alterations in Oxygen Consumption Rate (OCR) and Electron Transport Chain Activity

Studies in BT549 breast cancer cells showed that 200 µM of this compound caused a 65% decrease in basal OCR. plos.org In human T cells, concentrations above 5 µM were shown to diminish the rate of oxygen consumption through a CPT-1-independent mechanism. nih.gov Research on isolated mitochondria and permeabilized cells has confirmed that high doses of this compound can inhibit NADH-linked and succinate-linked respiration, indicating effects beyond the initial CPT-1 target. oroboros.atoroboros.at This suggests that while the primary mechanism involves shifting fuel away from fatty acids, high concentrations can directly impair the core machinery of mitochondrial respiration. researchgate.netresearchgate.net

Effects on Adenosine Triphosphate (ATP) Production and Mitochondrial Respiration Capacity

This compound's effect on ATP production is a direct consequence of its impact on OCR and substrate utilization. By inhibiting FAO, the cell's capacity to produce ATP from lipids is diminished. In human glioblastoma SF188 cells, inhibiting FAO with this compound markedly reduced cellular ATP levels. nih.govselleckchem.com At high concentrations that inhibit complex I, ATP production from oxidative phosphorylation is severely impaired. plos.orgnih.gov In BT549 cells, 200 µM this compound treatment resulted in minimal oxygen-driven ATP production and a mitochondrial coupling efficiency near zero. plos.org

Table 2: Impact of this compound (Etomoxir) on Mitochondrial Bioenergetics

| Cell/Mitochondria Model | Concentration | Key Finding | Citation |

|---|---|---|---|

| BT549 Cancer Cells | 200 µM | 65% decrease in basal respiration and maximal respiratory capacity. | plos.org |

| BT549 Cancer Cells | 200 µM | Mitochondrial coupling efficiency reduced to nearly zero. | plos.org |

| Human Glioblastoma SF188 Cells | Not Specified | Markedly reduced cellular ATP levels. | nih.govselleckchem.com |

| Isolated Rat Heart Mitochondria | 10⁻⁶ M | Significant recovery of ATP levels post-ischemia. | ahajournals.org |

| Human T Cells | 40-200 µM | Reduced basal, ATP-linked OCR. | nih.gov |

Influence on Mitochondrial Dynamics, Morphology, and Network Architecture

Research into the specific effects of this compound on mitochondrial morphology and dynamics is less extensive, with some findings emerging from studies investigating its off-target effects or the role of FAO in these processes. In differentiated PC12 neuronal cells, this compound was found to reduce mitochondrial fusion dynamics in a dose-dependent manner, suggesting a role for FAO in maintaining mitochondrial network homeostasis. nih.govresearchgate.net A 100 µM concentration of this compound resulted in a significant, time-dependent inhibition of mitochondrial fusion rates. nih.gov

Interestingly, some studies have dissociated the effects of this compound from the broader consequences of CPT-1 inhibition. For example, genetic knockdown of CPT1 in cancer cells led to altered mitochondrial morphology and impaired mitochondrial coupling, whereas treatment with this compound (at concentrations that inhibited FAO by ~90%) did not produce the same morphological changes. researchgate.netnih.gov This suggests that the CPT1 protein itself, independent of its catalytic activity, may play a structural or signaling role in maintaining mitochondrial architecture, a role not fully replicated by its pharmacological inhibition. nih.gov In polarizing hepatocytes, which rely on FAO, mitochondria become elongated and fused; treatment with this compound inhibited this process and resulted in fragmented mitochondria, correlating with decreased ATP levels. pnas.org

Effects on Intracellular Lipid Homeostasis

This compound, an inhibitor of carnitine palmitoyltransferase 1 (CPT-1), fundamentally alters cellular energy metabolism by blocking the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.govpatsnap.com This inhibition forces a metabolic shift, redirecting fatty acids away from catabolism and toward other intracellular fates, thereby significantly impacting lipid homeostasis. The primary consequence of blocking CPT-1 is an increase in the cytoplasmic pool of long-chain fatty acyl-CoAs, which then become substrates for esterification and storage pathways.

The inhibition of CPT-1 by compounds such as this compound has complex and sometimes contradictory effects on the intracellular levels of triglycerides (TG) and diacylglycerols (DAG). By preventing fatty acid oxidation, the cell shunts excess fatty acids towards esterification into complex lipids. wikipedia.org This process would theoretically lead to an accumulation of both DAG, an intermediate in triglyceride synthesis, and triglycerides themselves, the primary storage form of neutral lipids.

However, research on CPT-1 inhibitors reveals a more nuanced cellular response. In a study using the CPT-1 inhibitor etomoxir (B15894) on mice, treatment led to an accumulation of both muscle triglycerides and diacylglycerols. pnas.org Conversely, a separate study on obese mice using the CPT-1b selective inhibitor oxfenicine (B1677859) found that it decreased the levels of diacylglycerol and ceramide in muscle tissue. pnas.orgresearchgate.net In that study, treatment with oxfenicine for four weeks also resulted in comparable intramyocellular triacylglycerol levels to non-treated mice, indicating that a buildup of triglycerides is not an inevitable outcome of CPT-1 inhibition. nih.gov This suggests that cells can adapt to the blockade of fatty acid oxidation by downregulating other pathways involved in lipid accumulation or by activating compensatory mechanisms. For instance, prolonged CPT-1 inhibition may lead to reduced fatty acid uptake or alterations in the activity of enzymes like diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step of triglyceride synthesis. nih.gov

These divergent findings highlight that the ultimate effect of CPT-1 inhibition on TG and DAG levels is highly dependent on the specific inhibitor used, the metabolic state of the tissue, and the duration of the intervention.

Table 1: Effects of CPT-1 Inhibition on Intracellular Lipid Intermediates in Muscle

| Inhibitor | Animal Model | Triglyceride (TG) Levels | Diacylglycerol (DAG) Levels | Ceramide Levels | Reference |

|---|---|---|---|---|---|

| Etomoxir | C57bl6 Mice | Increased | Increased | - | pnas.org |

| Oxfenicine | Diet-Induced Obese Mice | Unchanged | Decreased | Decreased | pnas.orgnih.gov |

This table summarizes findings from studies on different CPT-1 inhibitors to illustrate the potential, though varied, effects on lipid intermediates.

Lipid droplets (LDs) are dynamic organelles responsible for storing neutral lipids, primarily triglycerides, and play a central role in buffering against fatty acid-induced toxicity. mpg.de By blocking the mitochondrial oxidation of fatty acids, CPT-1 inhibitors like this compound promote the diversion of these fatty acids into triglycerides, which are then sequestered within lipid droplets. nih.gov This process is a critical protective mechanism, as the accumulation of free fatty acids and their metabolites in the cytoplasm can be toxic to the cell.

Studies using the CPT-1 inhibitor etomoxir have shown that blocking fat oxidation leads to an increase in the storage of muscle lipid intermediates and an upregulation of lipid droplet coating proteins such as perilipin 2 (PLIN2) and perilipin 5 (PLIN5), which are involved in regulating lipid droplet metabolism. pnas.org This indicates an active expansion of the lipid droplet pool in response to the metabolic shift. In starved cells, where fatty acids are mobilized from lipid droplets to mitochondria for energy, treatment with etomoxir blocks this transfer, causing the fatty acids to remain within the lipid droplets. mpg.de

However, the impact on lipid droplet accumulation is not always straightforward. In some contexts, despite the inhibition of fatty acid oxidation, a significant increase in triglyceride storage is not observed. nih.gov This suggests that the cell can engage adaptive mechanisms, such as reducing fatty acid uptake or increasing the mobilization and turnover of lipid droplets through processes like lipophagy. Lipophagy is the autophagic degradation of lipid droplets, which releases fatty acids for other cellular uses. mpg.de The metabolic reprogramming induced by this compound could therefore influence not only the formation of lipid droplets but also their subsequent breakdown and utilization, creating a dynamic shift in intracellular lipid trafficking. Furthermore, studies have shown that the balance between fatty acid storage and usage is not solely dictated by CPT-1 but also by factors related to mitochondrial dynamics. biorxiv.org

Table 2: Potential Effects of CPT-1 Inhibition on Lipid Droplet Dynamics

| Cellular Process | Predicted Effect of CPT-1 Inhibition | Underlying Mechanism | Supporting Evidence |

|---|---|---|---|

| Lipid Droplet Formation | Increased | Shunting of fatty acids from mitochondrial oxidation to triglyceride synthesis and storage. | pnas.org |

| Lipid Droplet Mobilization | Altered | Blockade of fatty acid transfer to mitochondria; potential compensatory activation of lipophagy. | mpg.de |

| Expression of LD Proteins | Increased | Upregulation of proteins like PLIN2 and PLIN5 to manage increased lipid storage. | pnas.org |

Influence on Cellular Signaling and Gene Expression Networks

Interactions with Cellular Insulin (B600854) Signaling Pathways in Research Models

Palmoxiric acid's impact on insulin signaling is complex, with studies revealing both acute stimulatory and chronic inhibitory effects. In skeletal muscle cells, acute exposure to this compound has been observed to stimulate glucose uptake. nih.govnih.gov This is achieved by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane. nih.govnetjournals.org This process appears to be mediated through the activation of several key signaling molecules, including Akt and ERK1/2. nih.govnih.gov

Specifically, research indicates that this compound can enhance the phosphorylation of AMP-activated protein kinase (AMPK), Akt, and extracellular signal-related kinase1/2 (ERK1/2) in a time-dependent manner. nih.gov The activation of the PI3K/Akt pathway is crucial for insulin-stimulated GLUT4 translocation. mdpi.com Studies using inhibitors have shown that blocking PI3K, AMPK, Akt, or ERK1/2 can reduce this compound-induced glucose uptake. nih.gov Interestingly, the PI3K/AMPK/Akt and PI3K/ERK1/2 pathways appear to be stimulated independently in response to this compound. nih.gov

However, chronic exposure to this compound is more commonly associated with the development of insulin resistance. nih.govnih.govmdpi.com In hepatocytes, for instance, treatment with this compound leads to a marked decrease in insulin-stimulated phosphorylation of insulin receptor substrate (IRS)-2 and Akt, key components of the insulin signaling cascade. nih.gov This impairment of the IRS-1-PI3K-Akt signaling cascade is a hallmark of insulin resistance. mdpi.com

Table 1: Effects of this compound on Insulin Signaling Pathways in Research Models

| Cell/Tissue Model | Effect of this compound | Key Signaling Molecules Involved | Outcome | Citations |

| L6 Skeletal Muscle Cells | Acute stimulation of GLUT4 translocation and glucose uptake | Akt, ERK1/2, AMPK, PI3K | Increased glucose uptake | nih.govnih.govmdpi.com |

| Primary Mouse Hepatocytes | Decreased insulin-stimulated phosphorylation of IRS-2 and Akt | IRS-2, Akt | Insulin resistance | nih.gov |

| C2C12 Myotubes | Impaired insulin-responsive GLUT4 translocation | PKC, Sortilin | Insulin resistance | nih.gov |

Modulation of Nuclear Receptor Activity and Transcriptional Regulation (e.g., PPARs)

This compound and its derivatives can act as ligands for nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. frontiersin.orgmdpi.com The activation of PPARs leads to the transcriptional regulation of a host of genes involved in fatty acid oxidation and transport. frontiersin.org

In bovine liver and kidney cells, this compound has been shown to activate PPARα, leading to increased mRNA expression of its target genes, such as carnitine palmitoyltransferase 1A (CPT1A) and acyl-CoA synthetase long-chain family member 1 (ACSL1). nih.gov Similarly, in bovine hepatic models, saturated fatty acids including this compound have demonstrated the ability to activate PPARs. mdpi.com The interaction of fatty acids with PPARs can be complex, with some studies suggesting that different types of fatty acids can have opposing effects on gene expression. mdpi.com

The transcriptional regulation by this compound extends beyond PPARs. For instance, it can influence the activity of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in fatty acid synthesis. mdpi.com Furthermore, this compound can impact the expression of genes regulated by other nuclear receptors like liver X receptor (LXR) and hepatocyte nuclear factor 4-alpha (HNF-4α), although the direct regulatory mechanisms are still under investigation. mdpi.com

Table 2: Modulation of Nuclear Receptor Activity and Transcriptional Regulation by this compound

| Nuclear Receptor/Transcription Factor | Effect of this compound | Target Genes/Pathways | Cell/Tissue Model | Citations |

| PPARα | Activation, increased mRNA expression of target genes | CPT1A, ACSL1, ACADVL | Madin-Darby bovine kidney cells, Bovine hepatic cells | nih.govmdpi.com |

| PPARs (general) | Activation | Fatty acid metabolism genes | Bovine hepatic model | mdpi.com |

| SREBP-1c | Inhibition of activity | Fatty acid synthesis | - | mdpi.com |

| LXRα, HNF-4α | Potential regulation | Apolipoproteins, glycolytic enzymes | - | mdpi.com |

Changes in Gene Expression Profiles Related to Energy Metabolism and Cellular Stress Responses

Exposure to this compound induces significant changes in the gene expression profiles of cells, particularly those genes involved in energy metabolism and cellular stress responses. Transcriptomic analysis of human coronary artery endothelial cells treated with this compound revealed a significant number of differentially expressed genes related to mitochondrial function and metabolism. mdpi.com Specifically, genes encoding proteins involved in the electron transport chain were downregulated, suggesting a modulation of oxidative metabolism. mdpi.com

In neurons, this compound has been shown to alter the expression patterns of genes associated with lipid utilization. nih.gov Furthermore, studies in fission yeast have demonstrated that defects in fatty acid synthesis lead to increased expression of a subset of stress-response genes. plos.org This altered gene expression is dependent on the Sty1-Atf1 and Pap1 transcription factor pathways and is associated with increased histone H3 acetylation at the promoters of these genes. plos.org

This compound is also a known inducer of endoplasmic reticulum (ER) stress. e-jarb.orgnih.govnih.gov This is evidenced by the increased expression of UPR (unfolded protein response)-associated genes such as GRP78, ATF4, and CHOP. nih.govanimbiosci.orgnih.govkoreascience.kr The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER. mdpi.com The induction of these stress response genes highlights the cell's attempt to mitigate the damage caused by this compound. nih.gov

Table 3: this compound-Induced Changes in Gene Expression

| Biological Process | Key Genes/Pathways Affected | Observed Effect | Cell/Tissue Model | Citations |

| Energy Metabolism | Electron transport chain genes | Downregulation | Human coronary artery endothelial cells | mdpi.com |

| Lipid Metabolism | Genes associated with lipid utilization | Altered expression | Primary hippocampal neurons | nih.gov |

| Cellular Stress Response | Sty1-Atf1 and Pap1 pathways, stress-response genes | Increased expression | Fission yeast | plos.org |

| Endoplasmic Reticulum Stress | GRP78, ATF4, CHOP | Upregulation | MAC-T cells, H4IIE liver cells, HepG2 cells | nih.govanimbiosci.orgnih.govkoreascience.kr |

Impact on Inflammatory Pathways and Oxidative Stress Responses in Controlled Cellular Studies

This compound is a potent activator of inflammatory and oxidative stress pathways in various cell types. nih.govnih.gov It can trigger inflammatory responses through the activation of Toll-like receptors (TLRs), specifically TLR2 and TLR4. nih.govnih.gov This activation leads to the downstream activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.govamegroups.cn The activation of NF-κB results in the increased expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.govnih.gov

In macrophages, this compound-induced inflammation is a key factor in the development of insulin resistance. nih.govnih.gov Similarly, in hepatic stellate cells, this compound stimulates NLRP3 inflammasome activation through the TLR4-NF-κB signal pathway, contributing to liver fibrosis. nih.govamegroups.cn

This compound also induces oxidative stress by increasing the production of reactive oxygen species (ROS). nih.govmdpi.commdpi.com This can lead to mitochondrial dysfunction and damage. mdpi.commdpi.com The increased ROS levels can, in turn, activate stress-responsive pathways. For instance, in human brainstem astrocytes, this compound treatment leads to a significant increase in the mRNA expression of oxidative stress markers like NQO1, SOD2, and CAT. nih.gov Furthermore, this compound can downregulate the expression of antioxidant enzymes in some contexts, further exacerbating oxidative stress. However, some studies have also reported a protective effect of physiological concentrations of this compound against oxidative stress in endothelial cells by reducing ROS production. mdpi.com

Table 4: Impact of this compound on Inflammatory and Oxidative Stress Pathways

| Pathway | Key Molecules/Mediators | Observed Effect | Cell/Tissue Model | Citations |

| Inflammatory Pathways | TLR2, TLR4, NF-κB, TNF-α, IL-1β, IL-6 | Activation, increased expression of pro-inflammatory cytokines | Macrophages, Hepatic Stellate Cells, Hepatocytes | nih.govnih.govnih.govamegroups.cnnih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased production | Human Coronary Artery Endothelial Cells, Hepatocytes, Human Brainstem Astrocytes | nih.govmdpi.comnih.gov |

| Oxidative Stress | Antioxidant Enzymes (e.g., KCa2.3) | Downregulation | Rodent resistance arteries | |

| Oxidative Stress | ROS production | Reduction at physiological concentrations | Endothelial cells | mdpi.com |

Methodological Approaches for Palmoxiric Acid Research

In Vitro Cell Culture Models for Metabolic and Signaling Studies

To investigate the effects of palmoxiric acid, researchers often first establish an in vitro environment of high fatty acid flux. This is commonly achieved by treating cells with long-chain saturated fatty acids like palmitic acid, which can induce conditions such as steatosis (fat accumulation) and lipotoxicity. These models then serve as a platform to study how this compound, by inhibiting CPT-1, alters these induced states and downstream signaling pathways.

The choice of cell line is critical for studying the specific actions of this compound. Different cell lines are selected based on their metabolic characteristics and relevance to the physiological system being modeled.

Human-derived liver cancer (HepG2) cells are frequently used because they retain many differentiated hepatic functions, including lipid and lipoprotein metabolism. oaepublish.com Studies have shown that treating HepG2 cells with palmitic acid induces lipid accumulation, creating a model of fatty liver disease. researchgate.net This model is then ideal for assessing how this compound, by blocking fatty acid entry into the mitochondria for oxidation, impacts intracellular lipid handling and stress responses. researchgate.net Similarly, human gastric cancer cell lines (e.g., MGC-803, SGC-7901) and endometrial cancer cells (Ishikawa, ECC-1) have been used in studies with palmitic acid to investigate its effects on cell proliferation and signaling pathways like STAT3 and AKT/mTOR. mdpi.comnih.gov Such established models of palmitic acid-induced effects provide a valuable context for testing the inhibitory actions of this compound on cancer cell metabolism. mdpi.comnih.gov

For neurological studies, primary neuron and glia cultures are employed. Research has demonstrated that palmitic acid can induce inflammatory and stress responses in these cells, providing a system to explore how inhibiting fatty acid oxidation with this compound might modulate neuroinflammation and neuronal metabolism. nih.govnih.gov

Table 1: Cell Lines Used in Fatty Acid Metabolism Research Relevant to this compound Studies

| Cell Line | Cell Type | Common Application in Fatty Acid Research | Potential Use for this compound Study |

|---|---|---|---|

| HepG2 | Human Hepatocellular Carcinoma | Inducing steatosis (fatty liver) with palmitic/oleic acid. researchgate.netnih.gov | To study the reversal or prevention of lipid accumulation by inhibiting CPT-1. |

| Ishikawa, ECC-1 | Human Endometrial Cancer | Investigating effects of palmitic acid on cell proliferation and stress. nih.gov | To determine the role of fatty acid oxidation in cancer cell growth and survival. |

| MGC-803, SGC-7901 | Human Gastric Cancer | Observing palmitic acid's influence on cell growth and signaling pathways. mdpi.com | To analyze the impact of blocking CPT-1 on cancer metabolism and metastasis. |

| Primary Neurons/Glia | Rodent Brain Cells | Studying lipid transport and neuroinflammatory responses to fatty acids. nih.govnih.gov | To investigate the role of fatty acid oxidation in neurological function and disease. |

| Caco-2 | Human Colorectal Adenocarcinoma | Modeling intestinal barrier function and lipid absorption. oaepublish.comnih.gov | To assess how inhibiting fatty acid metabolism affects intestinal cell function and integrity. |

To better mimic the complex interactions between different tissues in the body, researchers have developed co-culture systems. These models involve growing two or more different cell types together, allowing for the investigation of how they communicate and influence each other's metabolism.

A prominent example is the Caco-2/HepG2 co-culture system, which models the gut-liver axis. oaepublish.comunimi.itoaepublish.com In this setup, Caco-2 cells, representing the intestinal barrier, are grown on a permeable membrane in a Transwell insert, which is then placed above a layer of HepG2 liver cells. oaepublish.comunimi.it This allows substances absorbed and secreted by the Caco-2 cells to directly affect the HepG2 cells below. oaepublish.com Studies use this system to show how fatty acids and other gut-derived factors can influence liver cells to accumulate fat and trigger inflammatory responses, recapitulating key aspects of non-alcoholic fatty liver disease (NAFLD). oaepublish.comunimi.it Such a system is invaluable for studying how this compound might modulate this inter-organ crosstalk by altering fatty acid metabolism in either the "intestinal" or "liver" compartment.

Other co-culture models, such as neuron-glia systems, are used to study bidirectional lipid transport in the brain. nih.govnih.gov In these models, neurons and glial cells are cultured separately and then brought together to measure the transfer of fluorescently labeled fatty acids between them. nih.gov This methodology provides a precise way to investigate how inhibiting CPT-1 with this compound in one cell type affects the metabolic function and lipid handling of the other.

Selection and Application of Specific Cell Lines for Mechanism Elucidation

Preclinical Animal Models for Systemic Metabolic Investigation

To understand the whole-body effects of this compound, researchers turn to preclinical animal models, typically rodents like mice and rats. These models allow for the study of systemic metabolism in a controlled, living organism.

A common strategy to study metabolic diseases is to induce a specific metabolic state through diet. Diet-induced obesity (DIO) models, often using C57BL/6J mice, are widely employed. scielo.org.mxiomcworld.com These animals are fed a high-fat diet (HFD), which leads to weight gain, insulin (B600854) resistance, and other metabolic dysfunctions, closely mimicking the human metabolic syndrome. scielo.org.mxplos.org

Within this context, the specific composition of the dietary fat is a critical variable. Diets enriched with saturated fats like palmitic acid are used to investigate how excess fatty acid intake drives metabolic disease. nih.gov Once the diet-induced metabolic perturbation is established, compounds like this compound can be administered to investigate the systemic consequences of inhibiting CPT-1. For instance, studies using other CPT-1 inhibitors in DIO mice have shown that blocking fatty acid oxidation can improve whole-body glucose tolerance and insulin sensitivity, demonstrating the utility of this model for assessing the systemic impact of such inhibitors. nih.gov

Table 2: Examples of Diet-Induced Models for Metabolic Research

| Animal Model | Diet | Key Metabolic Perturbation Investigated | Relevance for this compound Research |

|---|---|---|---|

| C57BL/6J Mice | High-Fat Diet (HFD) | Obesity, insulin resistance, hypothalamic inflammation. scielo.org.mxplos.org | To test the systemic effects of CPT-1 inhibition on obesity and glucose homeostasis. iomcworld.comnih.gov |

| C57BL/6J Mice | HFD supplemented with specific fatty acids (e.g., trans-palmitoleic acid). scielo.org.mx | Prevention of weight gain, modulation of inflammation. scielo.org.mx | To compare the effects of dietary fats versus enzymatic inhibition on metabolic outcomes. |

| Rats | High-Palmitic Acid Diet | Decreased fat oxidation and energy expenditure. nih.gov | To assess how this compound alters substrate utilization and energy balance in a high-saturated fat context. |

From these measurements, two key parameters are calculated:

Respiratory Exchange Ratio (RER): The ratio of CO₂ produced to O₂ consumed (VCO₂/VO₂). RER values approaching 1.0 indicate a primary reliance on carbohydrates for fuel, while values closer to 0.7 signify a reliance on fat oxidation. bitesizebio.complos.org

Energy Expenditure: Calculated from O₂ consumption and RER, this value reflects the total calories the animal is burning. nih.govsygnaturediscovery.complos.org

Studies have shown that diets high in palmitic acid can lower fat oxidation and daily energy expenditure compared to diets high in oleic acid. nih.gov In models where CPT-1 is inhibited, indirect calorimetry reveals a significant increase in the RER, confirming a shift away from fatty acid utilization toward carbohydrate utilization for energy. nih.gov This technique is therefore essential for quantifying the primary pharmacological effect of this compound on whole-body substrate metabolism in vivo. nih.govnih.gov

Application in Diet-Induced Metabolic Perturbation Models to Study Systemic Effects

Advanced Analytical Techniques for Detection and Quantitative Analysis in Research

Accurate detection and quantification of this compound and related metabolites in biological samples are fundamental to understanding its pharmacokinetics and metabolic impact. Modern analytical chemistry provides highly sensitive and specific methods for this purpose.

The gold standard for analyzing organic acids and fatty acid metabolites in complex biological matrices like plasma, urine, or tissue extracts is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly tandem mass spectrometry (LC-MS/MS). creative-proteomics.comnih.govresearchgate.net

The process generally involves several key steps:

Sample Preparation: This often begins with a liquid-liquid or solid-phase extraction to isolate the lipids and organic acids from the bulk of the biological sample (e.g., proteins, salts). nih.govresearchgate.net For some analyses, a derivatization step may be used to improve the chromatographic properties or detection sensitivity of the target compounds. mdpi.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate the various compounds in the extract. creative-proteomics.commdpi.com The choice of column (e.g., reverse-phase C18) and mobile phase is optimized to achieve clear separation of the analyte of interest from other interfering molecules. creative-proteomics.com

Detection and Quantification: The separated compounds are ionized and enter the mass spectrometer. In LC-MS/MS, a specific precursor ion (corresponding to the mass of the target molecule, like this compound) is selected and fragmented. The resulting specific product ions are then detected. nih.govresearchgate.net This highly specific process, known as Multiple Reaction Monitoring (MRM), allows for extremely sensitive and accurate quantification, even at very low concentrations. nih.gov

While LC-MS is dominant, Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique for analyzing volatile organic acids, though it often requires a more complex sample derivatization process. sigmaaldrich.comnih.gov These advanced analytical methods are indispensable for tracking the fate of this compound in experimental systems and measuring its effect on the broader landscape of fatty acid metabolites. creative-proteomics.comresearchgate.net

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for Quantification in Biological Samples

Accurately quantifying this compound and related fatty acids in complex biological matrices like plasma, tissues, or cell lysates is fundamental to understanding its pharmacokinetics and metabolic impact. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for this purpose, offering high sensitivity and specificity. universiteitleiden.nlnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. universiteitleiden.nl For fatty acids like this compound, which are not inherently volatile, a chemical derivatization step is essential. universiteitleiden.nlnih.gov This process converts the fatty acids into more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. universiteitleiden.nlnih.gov The PFB derivatives are particularly advantageous as they enhance electron affinity, which significantly boosts sensitivity when using negative chemical ionization (NCI). nih.gov

The general workflow involves:

Extraction: Lipids are extracted from the biological sample. For total fatty acid analysis, a hydrolysis step (saponification) is performed to cleave fatty acids from complex lipids like triglycerides and phospholipids. universiteitleiden.nlnih.gov

Derivatization: The extracted fatty acids are converted into volatile esters. universiteitleiden.nl

Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for precise identification and quantification. universiteitleiden.nl

For accurate quantification, isotopically labeled internal standards (e.g., deuterated analogues) are added to the sample at the beginning of the preparation process. universiteitleiden.nlnih.gov This corrects for any loss of analyte during extraction and derivatization, thereby improving the precision and accuracy of the measurement. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has gained prominence for fatty acid analysis as it often allows for direct analysis without the need for derivatization, simplifying sample preparation. nih.govmdpi.com The separation is performed in the liquid phase, typically using a reversed-phase column (e.g., C8 or C18) that separates molecules based on their hydrophobicity. nih.gov

The LC-MS workflow offers several advantages:

Reduced Sample Preparation: Direct analysis of free fatty acids is possible, though solid-phase extraction (SPE) may be used to separate non-esterified fatty acids from more abundant lipids like triglycerides. nih.gov

Versatility: LC-MS can analyze a wide range of molecules, including those that are thermally unstable or not volatile, making it suitable for a broader spectrum of metabolites. chromatographyonline.com

High Throughput: Modern LC-MS methods can be rapid, with run times as short as 15 minutes, enabling high-throughput analysis of many samples. nih.govchromatographyonline.com

In LC-MS, quantification is typically achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes on a triple quadrupole mass spectrometer, which provides excellent sensitivity and specificity. nih.govchromatographyonline.com

Table 1: Comparison of GC-MS and LC-MS for this compound Quantification

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase based on polarity/hydrophobicity. |

| Sample Prep | Requires derivatization to increase volatility (e.g., PFB esters). universiteitleiden.nl | Derivatization is often not required, simplifying the workflow. nih.gov |

| Analytes | Best for volatile and thermally stable compounds. | Versatile; suitable for non-volatile and thermally labile compounds. chromatographyonline.com |

| Sensitivity | Very high, especially with NCI and halogenated derivatives. nih.gov | High sensitivity, particularly with modern instruments and techniques like MRM. chromatographyonline.com |

| Quantification | Relies on isotopically labeled internal standards for accuracy. universiteitleiden.nl | Also uses internal standards; can employ techniques like SRM/MRM for specificity. nih.gov |

| Common Use | Comprehensive fatty acid profiling. universiteitleiden.nl | Targeted and untargeted metabolomics, high-throughput screening. chromatographyonline.com |

Isotopic Tracing Methods for Metabolic Flux Analysis (e.g., 13C-Palmitate)

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to investigate the flow of atoms through metabolic pathways. medchemexpress.com Since this compound inhibits carnitine palmitoyltransferase I (CPT-I), a key enzyme in fatty acid oxidation, researchers use isotopic tracers like ¹³C-labeled palmitate to map the metabolic rerouting that occurs upon CPT-I inhibition.

The core principle involves supplying cells or organisms with a substrate enriched with a stable isotope, such as ¹³C-Palmitate. medchemexpress.comisotope.com Palmitate is a common long-chain saturated fatty acid and a primary substrate for mitochondrial oxidation. isotope.com As the ¹³C-Palmitate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By using mass spectrometry to measure the mass shifts in these metabolites, researchers can trace the fate of the palmitate carbons. frontiersin.org

In a typical experiment investigating the effects of this compound:

Tracer Incubation: A biological system (e.g., cultured cells or an animal model) is treated with this compound (or a vehicle control) and then supplied with ¹³C-Palmitate. researchgate.net

Metabolite Extraction: After a set period, metabolites are extracted from the cells, tissue, or plasma. researchgate.net

MS Analysis: The extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to determine the isotopic enrichment patterns in various metabolites. frontiersin.orgdiva-portal.org

By inhibiting CPT-I, this compound blocks the entry of long-chain fatty acids into the mitochondria for β-oxidation. This leads to predictable changes in the distribution of the ¹³C label from palmitate. For instance, one would expect a decrease in ¹³C-labeled acetyl-CoA and intermediates of the Krebs cycle. Conversely, there would be an accumulation of the ¹³C label in cytosolic metabolites, such as triacylglycerols (as the cell shunts the excess fatty acids into storage) and palmitoylcarnitine (B157527) (the substrate for CPT-II, which may accumulate upstream of the inhibited step). researchgate.net

This technique provides a dynamic view of metabolic reprogramming, revealing how cells adapt to a blockade in fatty acid oxidation by redirecting fuel sources to other pathways, such as lipid synthesis or glycolysis. medchemexpress.comdiva-portal.org

Table 2: Expected Impact of this compound on ¹³C-Palmitate Tracer Distribution

| Metabolite Pool | Expected Change with this compound | Rationale |

| ¹³C-Acylcarnitines | Accumulation of ¹³C-Palmitoylcarnitine. researchgate.net | Inhibition of CPT-I prevents the conversion of long-chain acyl-CoAs to acylcarnitines for mitochondrial transport. |

| Mitochondrial ¹³C-Acetyl-CoA | Decrease | Blockade of β-oxidation prevents the breakdown of ¹³C-Palmitate into ¹³C-acetyl-CoA units. |

| ¹³C-Krebs Cycle Intermediates | Decrease | Reduced availability of ¹³C-acetyl-CoA from fatty acid oxidation leads to lower incorporation into citrate, etc. |

| ¹³C-Triacylglycerols (TAGs) | Increase | Unused ¹³C-Palmitate is shunted towards esterification and storage as TAGs in the cytosol. researchgate.net |

| ¹³C-Phospholipids | Increase | Excess cytosolic ¹³C-fatty acyl-CoAs can be incorporated into membrane phospholipids. |

Bioenergetic Profiling Techniques (e.g., Seahorse Extracellular Flux Analyzer)

Bioenergetic profiling provides critical insights into how cells produce and consume energy. nih.gov The Agilent Seahorse Extracellular Flux (XF) Analyzer is a key technology in this field, enabling real-time, simultaneous measurement of the two major energy-producing pathways: mitochondrial respiration and glycolysis. researchgate.netnih.gov This is achieved by measuring the oxygen consumption rate (OCR) as an indicator of oxidative phosphorylation (OXPHOS) and the extracellular acidification rate (ECAR) as an indicator of glycolysis. researchgate.net

This technique is exceptionally well-suited for studying the effects of this compound. By inhibiting fatty acid oxidation (FAO), this compound directly impacts mitochondrial respiration, which can be precisely quantified with a Seahorse XF Analyzer.

A standard experiment, such as the XF Cell Mito Stress Test, involves the sequential injection of different metabolic inhibitors to probe various parameters of mitochondrial function:

Basal Respiration: The baseline OCR and ECAR are measured before any injections.

Oligomycin (B223565): This compound inhibits ATP synthase (Complex V), shutting down ATP-linked respiration. The remaining OCR is due to proton leak.

FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): This uncoupling agent disrupts the mitochondrial membrane potential, causing the electron transport chain to function at its maximum rate. This reveals the maximal respiration.

Rotenone & Antimycin A: This combination shuts down the electron transport chain at Complex I and Complex III, respectively, ceasing all mitochondrial respiration and revealing the non-mitochondrial oxygen consumption. nih.gov

When studying this compound, researchers can pretreat cells with the compound and observe its effect on these parameters. Since this compound blocks the use of long-chain fatty acids as a fuel for OXPHOS, a significant decrease in basal and maximal OCR would be expected in cells that rely heavily on FAO. nih.gov The difference between maximal and basal respiration, known as the spare respiratory capacity, indicates the cell's ability to respond to increased energy demand. A reduction in this capacity by this compound would suggest the cell has become metabolically inflexible.

Table 3: Predicted Effects of this compound on Seahorse XF Mito Stress Test Parameters

| Bioenergetic Parameter | Description | Expected Effect of this compound |

| Basal Respiration (OCR) | Baseline oxygen consumption rate, representing cellular energy demand under normal conditions. | Decrease (in cells utilizing FAO). |

| ATP-Linked Respiration | Portion of basal respiration used to generate ATP (calculated from oligomycin injection). | Decrease. |

| Maximal Respiration (OCR) | Maximum oxygen consumption rate achieved after uncoupling with FCCP. nih.gov | Decrease. |

| Spare Respiratory Capacity | The difference between maximal and basal respiration; an indicator of metabolic fitness. | Decrease. |

| Proton Leak | Oxygen consumption not coupled to ATP synthesis; reflects mitochondrial uncoupling. | Likely no direct change. |

| Extracellular Acidification Rate (ECAR) | An indicator of lactate (B86563) efflux and thus, the rate of glycolysis. | Potential compensatory increase as cells shift from FAO to glycolysis. |

Broader Research Implications and Future Directions

Exploration of Structure-Activity Relationships and Design of Novel Metabolic Probes

The unique structure of palmoxiric acid, essentially a palmitic acid molecule with an epoxide ring at the 2-position, is fundamental to its function. researchgate.netncats.io The long 16-carbon chain serves as a recognition motif, allowing it to bind to the active site of CPT-1, which normally processes fatty acids. researchgate.net The terminal carboxyl group and the epoxide ring are critical for its inhibitory activity.

Further research into the structure-activity relationships (SAR) of this compound analogues could yield more potent or selective inhibitors. By modifying the chain length, the position of the epoxide, or by replacing the carboxyl group, researchers can probe the specific interactions within the CPT-1 active site. For instance, the methyl ester of this compound is also known to be an inhibitor of fatty acid metabolism, indicating that modification at the carboxyl end is tolerated. researchgate.net

This understanding of SAR is crucial for the design of novel metabolic probes. By conjugating this compound to reporter molecules, such as fluorescent dyes or radiolabels, researchers can create powerful tools for imaging fatty acid metabolism in real-time. A general strategy for creating such probes involves attaching a reporter molecule to the fatty acid backbone, a technique that has been successfully applied to other fatty acids like palmitic acid. nih.gov A hypothetical probe based on this compound could be used to visualize tissues with high rates of fatty acid uptake and oxidation and to study the dynamics of CPT-1 inhibition directly within living cells and organisms. nih.govresearchgate.net

| Feature | Role in Activity | Potential for Modification in Novel Probes |

| Tetradecyl Carbon Chain | Binds to the hydrophobic pocket of the CPT-1 enzyme. | Varying chain length could alter enzyme specificity and affinity. |

| Oxirane Ring (Epoxide) | Forms a covalent bond with the enzyme, causing irreversible inhibition. | Shifting the position could modulate reactivity and selectivity. |

| Carboxylic Acid Group | Interacts with the binding site and influences solubility. | Can be esterified or used as a conjugation point for reporter molecules (e.g., fluorophores). researchgate.netnih.gov |

Investigation of Differential Tissue-Specific Metabolic Effects and Context-Dependency

The metabolic profile and reliance on fatty acid oxidation vary significantly among different tissues. Consequently, the effects of CPT-1 inhibition by this compound are highly tissue-specific and context-dependent.

Astrocytes: In the brain, astrocytes can utilize fatty acids for energy. Treatment of hypothalamic astrocytes with fatty acids like palmitic acid alters key metabolic pathways, including the Krebs cycle and the glutamate/glutamine cycle. nih.gov Using an inhibitor like this compound allows researchers to study the consequences of blocking this specific pathway, revealing how astrocytes adapt their metabolism and support neuronal function under different nutrient conditions. nih.govnih.gov

Heart and Brown Adipose Tissue (BAT): The heart is a metabolic omnivore but relies heavily on fatty acid oxidation. In a fasted state or during cold exposure, fatty acid uptake in the heart and BAT increases significantly. nih.gov Inhibition by this compound in these tissues would force a switch to glucose and lactate (B86563) oxidation, providing a model to study metabolic inflexibility, a hallmark of conditions like heart failure.

Pancreatic β-cells: Free fatty acids have complex, pleiotropic effects on pancreatic β-cells, acutely stimulating insulin (B600854) secretion but causing dysfunction with chronic exposure. nih.gov this compound can be used to dissect the metabolic component of these effects, helping to distinguish between signaling roles of fatty acids and the consequences of their mitochondrial metabolism.

Cancer Cells: Many cancer cells exhibit altered metabolism, with some showing increased reliance on fatty acid oxidation. In such contexts, this compound can be used to probe this dependency and explore it as a potential therapeutic vulnerability. researchgate.net

The effects of this compound are also dependent on the broader metabolic context, such as the fed or fasted state of an organism, or the presence of underlying pathologies like mitochondrial defects. For example, in fibroblasts with certain complex I deficiencies, treatment with palmitic acid was shown to increase maximal mitochondrial respiratory capacity, an effect that could be modulated or studied further using inhibitors like this compound. frontiersin.org

Elucidation of Unforeseen Molecular Targets or Pleiotropic Effects

While this compound is primarily known as a CPT-1 inhibitor, the possibility of unforeseen molecular targets or broader, pleiotropic effects remains an important area for future investigation. Inhibiting a central metabolic node like fatty acid oxidation can have widespread downstream consequences that are not directly related to CPT-1 itself.

High concentrations of fatty acids are known to have pleiotropic effects, including modulating signaling pathways and inducing cellular stress. nih.govnih.gov For instance, palmitic acid can activate Toll-like receptor 4 (TLR4), influence the accumulation of ceramides (B1148491), and affect gene expression related to inflammation and cholesterol biosynthesis. nih.govfrontiersin.orgnih.gov It is plausible that this compound, as a structural analogue of palmitic acid, could engage with some of these or other, as-yet-unidentified targets.

Future research should employ unbiased, systems-level approaches like proteomics and metabolomics to map the global cellular changes following this compound treatment. This could reveal unexpected alterations in:

Protein Palmitoylation: The reversible attachment of palmitic acid to proteins is a critical post-translational modification that regulates protein localization and function. nih.govnih.gov It is conceivable that this compound or its metabolites could interfere with this process.

Signaling Pathways: Beyond CPT-1, the compound might interact with other fatty acid binding proteins or receptors, such as FFARs (Free Fatty Acid Receptors). mdpi.com

Cellular Stress Responses: A sudden block in fatty acid oxidation can lead to the accumulation of lipid intermediates, potentially triggering endoplasmic reticulum (ER) stress or oxidative stress, similar to the effects observed with high levels of palmitic acid. nih.govdovepress.com

Role as a Research Tool for Dissecting Complex Metabolic Pathway Interdependencies

One of the most valuable applications of this compound is as a research tool to dissect the intricate web of metabolic pathways. By creating a specific and acute metabolic block, it allows scientists to observe how the entire cellular system adapts, revealing hidden connections and regulatory feedback loops.

When fatty acid oxidation is inhibited, cells must rely on alternative fuels, primarily glucose. This forced metabolic shift allows for the study of:

The Randle Cycle: this compound is a classic tool for studying the glucose-fatty acid cycle, demonstrating how the inhibition of fat metabolism leads to an upregulation of glucose uptake and glycolysis in tissues like muscle and heart.

Glycolysis and TCA Cycle Interdependence: In hypothalamic astrocytes, exposure to palmitic acid reduces the activity of the Krebs cycle. nih.gov Using this compound would allow researchers to precisely quantify how much of the TCA cycle activity is dependent on the influx of acetyl-CoA from β-oxidation versus from glycolysis.

Metabolic Reprogramming in Disease: In studies of cancer or neurodegenerative diseases, this compound can be used to determine the extent to which cells rely on fatty acid oxidation for survival and function. frontiersin.orgfrontiersin.orgnih.gov For example, a system biology approach using a metabolic model of astrocytes showed that an inflammatory insult with palmitate perturbs oxidative phosphorylation and fatty acid degradation pathways. nih.gov this compound would be an ideal experimental tool to validate such model predictions.

By providing a means to selectively "switch off" a major energy-producing pathway, this compound remains an indispensable tool for researchers aiming to unravel the complex and dynamic interdependencies of cellular metabolism. frontiersin.org

Q & A

Q. What is the biochemical mechanism of Palmoxiric Acid in modulating glucose metabolism, and how can researchers experimentally validate this?

this compound inhibits long-chain fatty acid oxidation, shifting energy metabolism toward carbohydrate oxidation via the Randle cycle (glucose-fatty acid cycle). To validate this:

- In vitro : Use isolated mitochondria or cell cultures (e.g., hepatocytes) to measure fatty acid oxidation rates via radiolabeled palmitate assays and monitor carbohydrate utilization via glucose uptake or lactate production .

- In vivo : Conduct glucose tolerance tests (GTT) in animal models (e.g., rodents) pre-treated with this compound, comparing blood glucose levels and insulin sensitivity to controls. Pair with tissue-specific metabolite profiling (e.g., liver glycogen content) .

Q. What methodologies ensure accurate identification and purity assessment of this compound in experimental settings?

- Structural verification : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference with CAS Registry Number (if available) for database validation .

- Purity analysis : Employ high-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold). Document batch-specific impurities via gas chromatography-mass spectrometry (GC-MS) .

Q. How should researchers conduct a systematic literature review on this compound’s pharmacological effects?

- Keyword strategy : Combine terms like “this compound,” “Randle cycle,” and “carbohydrate oxidation” with Boolean operators. Use chemical databases (SciFinder, PubMed) and avoid generic search engines to minimize unreliable sources .

- Critical appraisal : Prioritize peer-reviewed studies with reproducible methodologies. Exclude non-quantitative or non-experimental reports (e.g., reviews without original data) .

Advanced Research Questions

Q. How to design a dose-response study evaluating this compound’s effects on metabolic syndrome parameters?

- Experimental groups : Include a control cohort, low/mid/high-dose groups (e.g., 10 mg/kg, 50 mg/kg, 100 mg/kg), and a positive control (e.g., metformin). Randomize animals to mitigate bias .

- Outcome measures : Track fasting glucose, insulin, free fatty acids, and hepatic triglyceride levels. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .

- Reporting standards : Follow ARRIVE guidelines for animal studies. Provide raw data in supplementary materials, including HPLC validation of administered doses .

Q. What strategies resolve contradictions in reported efficacy of this compound across preclinical models?

- Meta-analysis : Aggregate data from studies using tools like RevMan, adjusting for variables (e.g., diet composition, animal strain). Calculate heterogeneity (I² statistic) to identify outlier datasets .

- Comparative studies : Replicate conflicting experiments under standardized conditions (e.g., C57BL/6 mice on matched diets). Use factorial designs to isolate confounding factors (e.g., age, sex) .

Q. How to formulate a FINER-compliant research question on this compound’s therapeutic potential in type 2 diabetes?

- FINER framework :

- Feasible : Ensure access to validated animal models and analytical tools (e.g., hyperinsulinemic-euglycemic clamps).

- Novel : Investigate understudied endpoints (e.g., mitochondrial biogenesis in skeletal muscle).

- Ethical : Adhere to IACUC protocols for humane endpoints.

- Relevant : Align with NIH priorities for metabolic disorder therapies .

- PICO structure :

- Population : Diet-induced obese mice.

- Intervention : Oral this compound (50 mg/kg/day).

- Comparison : Placebo vs. standard therapy (e.g., pioglitazone).

- Outcome : Change in HOMA-IR index after 8 weeks .

Data Presentation Guidelines

Q. What are best practices for tabulating this compound’s pharmacokinetic data in manuscripts?

- Table structure : Use Word tables with Roman numerals (e.g., Table I). Include columns for dose, Cmax, Tmax, AUC, and half-life. Annotate footnotes for assay details (e.g., LC-MS/MS methodology) .

- Visual clarity : Avoid vertical lines; use horizontal lines only. Highlight statistically significant differences (e.g., asterisks) and provide p-values in captions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.